molecular formula C22H28N6O7S B12712843 N-(4-((3-(Dimethylamino)propyl)sulfamoyl)phenyl)-2-((2-methoxy-4-nitrophenyl)diazenyl)-3-oxobutanamide CAS No. 1065519-44-9

N-(4-((3-(Dimethylamino)propyl)sulfamoyl)phenyl)-2-((2-methoxy-4-nitrophenyl)diazenyl)-3-oxobutanamide

Cat. No.: B12712843
CAS No.: 1065519-44-9
M. Wt: 520.6 g/mol
InChI Key: MQLUSMUCKZNBBC-UHFFFAOYSA-N
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Description

N-(4-{[3-(dimethylamino)propyl]sulfamoyl}phenyl)-2-[(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide is a complex organic compound with a unique structure that combines sulfonamide, azo, and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[3-(dimethylamino)propyl]sulfamoyl}phenyl)-2-[(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the sulfonamide group: This is achieved by reacting 4-aminobenzenesulfonamide with 3-(dimethylamino)propylamine under suitable conditions.

    Azo coupling reaction: The sulfonamide derivative is then subjected to a diazotization reaction followed by azo coupling with 2-methoxy-4-nitroaniline.

    Amide formation: The final step involves the formation of the amide bond through the reaction of the azo compound with an appropriate acylating agent, such as acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[3-(dimethylamino)propyl]sulfamoyl}phenyl)-2-[(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the cleavage of the azo bond.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine, or the azo group, breaking it down into corresponding amines.

    Substitution: The sulfonamide and amide groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Cleavage products of the azo bond.

    Reduction: Corresponding amines from the reduction of the nitro and azo groups.

    Substitution: Derivatives with substituted sulfonamide or amide groups.

Scientific Research Applications

N-(4-{[3-(dimethylamino)propyl]sulfamoyl}phenyl)-2-[(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying azo and sulfonamide chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes and pigments due to its azo functionality.

Mechanism of Action

The mechanism of action of N-(4-{[3-(dimethylamino)propyl]sulfamoyl}phenyl)-2-[(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. The azo group may also play a role in the compound’s activity by undergoing bioreductive cleavage to release active amines.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Azo dyes: Compounds with similar azo functionalities used in dyeing processes.

    Acetaminophen: An amide-containing compound with analgesic properties.

Uniqueness

N-(4-{[3-(dimethylamino)propyl]sulfamoyl}phenyl)-2-[(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide is unique due to its combination of sulfonamide, azo, and amide groups, which confer a diverse range of chemical reactivity and potential applications. Its structure allows it to participate in multiple types of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

1065519-44-9

Molecular Formula

C22H28N6O7S

Molecular Weight

520.6 g/mol

IUPAC Name

N-[4-[3-(dimethylamino)propylsulfamoyl]phenyl]-2-[(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide

InChI

InChI=1S/C22H28N6O7S/c1-15(29)21(26-25-19-11-8-17(28(31)32)14-20(19)35-4)22(30)24-16-6-9-18(10-7-16)36(33,34)23-12-5-13-27(2)3/h6-11,14,21,23H,5,12-13H2,1-4H3,(H,24,30)

InChI Key

MQLUSMUCKZNBBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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